molecular formula C14H12ClNO3S B514288 [2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate CAS No. 391263-77-7

[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate

Katalognummer: B514288
CAS-Nummer: 391263-77-7
Molekulargewicht: 309.8g/mol
InChI-Schlüssel: BHPIGKUHRUNLLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate is a synthetic organic compound that features a thiophene ring substituted with a carboxylate group and a carbamoyl group attached to a chloromethylphenyl moiety

Eigenschaften

CAS-Nummer

391263-77-7

Molekularformel

C14H12ClNO3S

Molekulargewicht

309.8g/mol

IUPAC-Name

[2-(3-chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate

InChI

InChI=1S/C14H12ClNO3S/c1-9-4-5-10(7-11(9)15)16-13(17)8-19-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,16,17)

InChI-Schlüssel

BHPIGKUHRUNLLN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=CS2)Cl

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=CS2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of [2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxylate moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of [2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Vergleich Mit ähnlichen Verbindungen

[2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Lacks the carbamoyl and chloromethylphenyl groups, making it less complex and potentially less active in certain applications.

    [(3-Chloro-4-methylphenyl)carbamoyl]methyl benzoate: Similar structure but with a benzoate group instead of a thiophene ring, which may alter its chemical and biological properties.

    [(3-Chloro-4-methylphenyl)carbamoyl]methyl furan-2-carboxylate: Contains a furan ring instead of a thiophene ring, which may affect its reactivity and applications.

The uniqueness of [2-(3-Chloro-4-methylanilino)-2-oxoethyl] thiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.